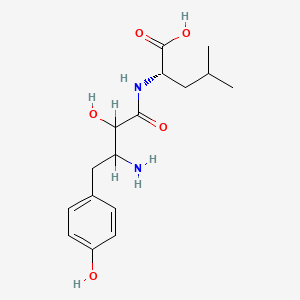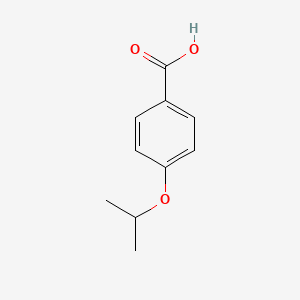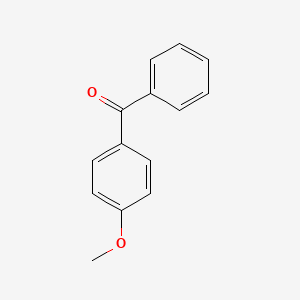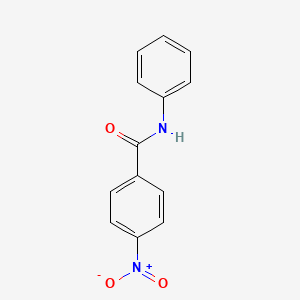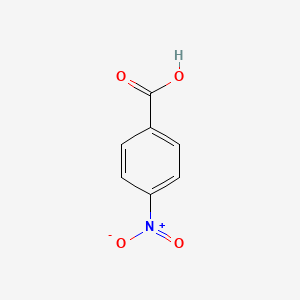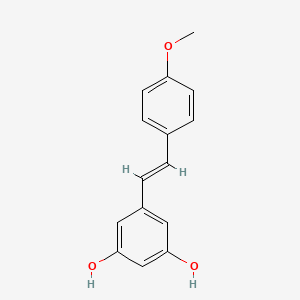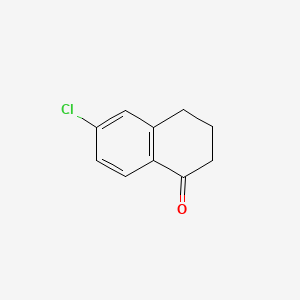
6-Chloro-1-tetralone
Vue d'ensemble
Description
6-Chloro-1-tetralone is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important intermediate in the synthesis of pharmaceutical compounds .
Synthesis Analysis
A solution of sodium nitrite (173 mg, 2.51 mmol) in water (5 mL) at 0 °C (ice-bath) was added to a magnetically stirred suspension of 6-Amino-1-tetralone (360 mg, 2.23 mmol) in aqueous hydrochloric acid (10 mL, 6 M) at 0 °C .Molecular Structure Analysis
The molecular formula of 6-Chloro-1-tetralone is C10H9ClO, and its molecular weight is 180.63 .Chemical Reactions Analysis
6-Chloro-1-tetralone is an important intermediate used for the synthesis of pharmaceutical compounds . It is used in the synthesis of anti-depressant molecules via metal-catalyzed reactions .Physical And Chemical Properties Analysis
6-Chloro-1-tetralone is a solid at 20°C. It should be stored under inert gas at a temperature between 0-10°C. It is air sensitive. Its melting point is 28°C, boiling point is 150°C/0.7 mmHg, and refractive index is 1.59 .Applications De Recherche Scientifique
“6-Chloro-1-tetralone” is a biochemical reagent . It can be used as a biological material or organic compound for life science related research . It’s an important intermediate in the synthesis of pharmaceutical compounds . . It appears as a white to yellow to orange powder to lump .
-
Organocatalytic Domino Michael-Hemiacetalization
- This process involves the use of “6-Chloro-1-tetralone” as a reactant in organocatalytic domino Michael-hemiacetalization . This is a type of organic reaction that combines two reactions in one process, leading to the formation of complex molecules from simple starting materials .
- The specific method of application or experimental procedure would depend on the exact nature of the reaction and the other reactants involved .
- The outcomes of this process can include the synthesis of complex organic compounds, which can be used in various fields such as pharmaceuticals and materials science .
-
Enantioselective Reduction by Didymosphaeria igniaria
- “6-Chloro-1-tetralone” can also be used in the enantioselective reduction by Didymosphaeria igniaria . This is a type of biotransformation where a specific enantiomer of a compound is selectively reduced .
- The method of application would involve the use of the fungus Didymosphaeria igniaria to catalyze the reduction .
- The outcome of this process is the selective formation of one enantiomer of the compound, which can be important in fields such as pharmaceuticals, where the chirality of a compound can significantly affect its biological activity .
-
Preparation of Biologically and Pharmacologically Active Molecules
- “6-Chloro-1-tetralone” can be used in the preparation of biologically and pharmacologically active molecules .
- The specific method of application would depend on the exact nature of the molecule being synthesized .
- The outcomes of this process can include the synthesis of new drugs or therapeutic agents .
-
Oxidation of 1,2,3,4-Tetrahydronaphthalene
- “6-Chloro-1-tetralone” can be produced by the oxidation of 1,2,3,4-tetrahydronaphthalene . This is a type of organic reaction where a hydrogen atom is removed from a molecule in the presence of an oxidizing agent .
- The specific method of application or experimental procedure would depend on the exact nature of the reaction and the other reactants involved .
- The outcome of this process can include the synthesis of complex organic compounds, which can be used in various fields such as pharmaceuticals and materials science .
-
- “6-Chloro-1-tetralone” can also be produced by Friedel-Crafts reactions . This is a type of organic reaction where an electrophile substitutes a hydrogen atom in an aromatic compound .
- The method of application would involve the use of a strong Lewis acid catalyst such as bismuth (III)bis (trifluoromethanesulfonyl)amide .
- The outcome of this process is the formation of “6-Chloro-1-tetralone”, which can be important in fields such as pharmaceuticals, where it can be used as an intermediate in the synthesis of other compounds .
-
- “6-Chloro-1-tetralone” can be used in the synthesis of 1-naphthol by aromatization . This is a type of organic reaction where a ring of atoms in a molecule is converted into an aromatic ring .
- The specific method of application or experimental procedure would depend on the exact nature of the reaction and the other reactants involved .
- The outcome of this process can include the synthesis of 1-naphthol, which is the starting material for the insecticides carbaryl and the beta-blockers propranolol .
Safety And Hazards
6-Chloro-1-tetralone can cause skin and eye irritation. It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .
Orientations Futures
Propriétés
IUPAC Name |
6-chloro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKHERPPDYPMNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70484959 | |
| Record name | 6-CHLORO-1-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70484959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-tetralone | |
CAS RN |
26673-31-4 | |
| Record name | 6-Chloro-1-tetralone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26673-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-CHLORO-1-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70484959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B1664599.png)
![2-[4-(3-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol](/img/structure/B1664601.png)
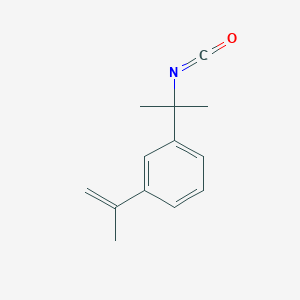
![1-(4-Amino-2-(ethoxymethyl)-6,7,8,9-tetrahydro-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol](/img/structure/B1664603.png)
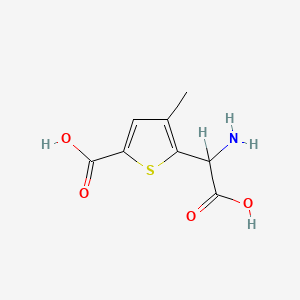
![Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate](/img/structure/B1664606.png)
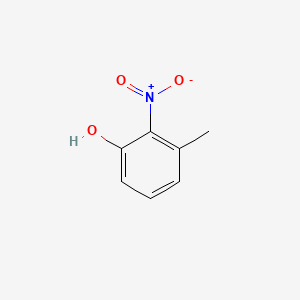
![(2E)-2-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid](/img/structure/B1664612.png)
